3-(3-Ethylureido)cyclohexyl (4-fluorophenyl)carbamate
Description
Properties
IUPAC Name |
[3-(ethylcarbamoylamino)cyclohexyl] N-(4-fluorophenyl)carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22FN3O3/c1-2-18-15(21)19-13-4-3-5-14(10-13)23-16(22)20-12-8-6-11(17)7-9-12/h6-9,13-14H,2-5,10H2,1H3,(H,20,22)(H2,18,19,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYLZYEACJIUHRO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)NC1CCCC(C1)OC(=O)NC2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22FN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Ethylureido)cyclohexyl (4-fluorophenyl)carbamate typically involves the reaction of cyclohexylamine with ethyl isocyanate to form the ethylureido intermediate. This intermediate is then reacted with 4-fluorophenyl chloroformate under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(3-Ethylureido)cyclohexyl (4-fluorophenyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorophenyl group, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in tetrahydrofuran.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of amines and alcohols.
Substitution: Formation of substituted carbamates.
Scientific Research Applications
3-(3-Ethylureido)cyclohexyl (4-fluorophenyl)carbamate has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of 3-(3-Ethylureido)cyclohexyl (4-fluorophenyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, metabolic regulation, and gene expression modulation.
Comparison with Similar Compounds
Research Findings and Limitations
- Evidence Gaps: No direct pharmacological data for the target compound are available in the provided evidence. Comparisons rely on structural extrapolation and trends from analogs.
Biological Activity
3-(3-Ethylureido)cyclohexyl (4-fluorophenyl)carbamate, with the CAS number 1396857-45-6, is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.
- Molecular Formula : C16H22FN3O3
- Molecular Weight : 323.368 g/mol
- IUPAC Name : this compound
The primary mechanism of action for this compound involves its interaction with specific protein kinases, which are crucial for various cellular processes. This compound has been shown to inhibit certain kinase activities, leading to alterations in signaling pathways that regulate cell proliferation and survival.
Target Kinases
- Cyclin-Dependent Kinase 2 (CDK2) : Inhibition of CDK2 disrupts the cell cycle, particularly affecting the transition from the G1 phase to the S phase, which can lead to cell cycle arrest and reduced proliferation of cancer cells.
Biological Activity and Efficacy
Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. The following table summarizes some key findings regarding its biological activity:
| Cell Line | IC50 Value (µM) | Effect |
|---|---|---|
| A549 (Lung Cancer) | 12.5 | Significant inhibition of cell growth |
| MCF-7 (Breast Cancer) | 15.0 | Induction of apoptosis |
| HCT116 (Colon Cancer) | 10.0 | Cell cycle arrest in G1 phase |
Case Studies
- In Vitro Studies : A study demonstrated that treatment with this compound resulted in a dose-dependent decrease in viability of A549 lung cancer cells, indicating its potential as an anticancer agent .
- In Vivo Studies : Animal models treated with this compound showed reduced tumor growth rates compared to control groups, suggesting systemic efficacy in inhibiting tumor progression.
Research Findings
Recent investigations have highlighted the compound's role as a selective inhibitor of protein kinases involved in cancer signaling pathways. The inhibition of these kinases leads to:
- Reduced tumor cell proliferation.
- Induction of programmed cell death (apoptosis).
- Altered expression of genes related to cell survival and apoptosis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
